Triaconta-9,19-diene
Description
Triaconta-9,19-diene is a long-chain unsaturated hydrocarbon with a 30-carbon backbone and double bonds at positions 9 and 17. The compound’s unsaturated nature distinguishes it from fully saturated triacontane (C₃₀H₆₂), which has well-documented physical properties but lacks reactivity due to the absence of double bonds .
Properties
CAS No. |
82122-62-1 |
|---|---|
Molecular Formula |
C30H58 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
triaconta-9,19-diene |
InChI |
InChI=1S/C30H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,22,24H,3-16,18,20-21,23,25-30H2,1-2H3 |
InChI Key |
HMLUUZBBILUMRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of conjugated dienes like Triaconta-9,19-diene can be achieved through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, the base-induced elimination of hydrogen halide (HX) from an allylic halide is a typical reaction used to prepare conjugated dienes . Another method involves the acid-catalyzed double dehydration of diols, such as the preparation of isoprene from 3-methyl-1,3-butanediol .
Industrial Production Methods
Industrial production of dienes often involves large-scale chemical processes. For example, the production of isoprene, a related compound, is carried out through the acid-catalyzed double dehydration of diols . Similar methods can be adapted for the industrial synthesis of this compound, ensuring efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Triaconta-9,19-diene, like other dienes, can undergo various chemical reactions, including:
Oxidation: Dienes can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert dienes to alkanes.
Substitution: Electrophilic addition reactions can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation.
Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.
Substitution: Hydrogen halides (e.g., HCl, HBr) are used in electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and potential bioactivity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Triaconta-9,19-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as electrophilic addition or oxidation. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical synthesis or biological studies .
Comparison with Similar Compounds
Pimarane Dienes: (9β-H)-Pimara-7,19-diene
- Structure : A diterpene with a 20-carbon backbone and double bonds at positions 7 and 18. Unlike triaconta-9,19-diene, it features a fused tricyclic ring system (A, B, C rings) and a 9β-H configuration critical for bioactivity in momilactones .
- Synthesis : Key challenges include establishing the 9,10-syn configuration. Jansen et al. (1989) achieved a 28% overall yield via Diels–Alder reactions, stereoselective alkylation, and Wolff–Kishner reduction . Coates (1992) improved stereochemical control using catechol borane reduction to secure the syn product .
- Both compounds share challenges in stereochemical control during double-bond formation.
CH503: 3-O-Acetyl-1,3-dihydroxy-octacosa-11,19-diene
- Structure: A 28-carbon pheromone with double bonds at 11 and 19, and polar hydroxyl/acetyl groups. It acts as a male-specific pheromone in Drosophila melanogaster, inhibiting courtship .
- Comparison: Unlike CH503, this compound lacks polar functional groups, rendering it less likely to engage in hydrogen bonding.
(Z)-11-Hexadecenyl Acetate and (Z)-11-Eicosenyl Acetate
- Structure: Shorter-chain (C₁₆ and C₂₀) monoenes with acetate groups. These serve as aggregation pheromones in Drosophila species, with structural divergence reflecting phylogenetic relationships .
- Comparison : this compound’s longer chain and diene system may enhance lipid solubility and membrane interactions, but its lack of ester groups reduces volatility, limiting pheromonal utility.
Triacontane (C₃₀H₆₂)
- Structure : A fully saturated 30-carbon alkane.
- Properties : High melting point (65–67°C), low reactivity. Used in industrial coatings and reference standards .
- Comparison : The double bonds in this compound lower melting point and increase reactivity, enabling participation in cycloaddition or oxidation reactions.
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